Bis(1,3-diphenyl-1,3-propanedionato)copper Bis(1,3-diphenyl-1,3-propanedionato)copper
Brand Name: Vulcanchem
CAS No.: 14405-48-2
VCID: VC0083677
InChI: InChI=1S/2C15H12O2.Cu/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11,16H;/b2*14-11-;
SMILES: C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu]
Molecular Formula: C30H24CuO4
Molecular Weight: 512.1 g/mol

Bis(1,3-diphenyl-1,3-propanedionato)copper

CAS No.: 14405-48-2

Main Products

VCID: VC0083677

Molecular Formula: C30H24CuO4

Molecular Weight: 512.1 g/mol

Bis(1,3-diphenyl-1,3-propanedionato)copper - 14405-48-2

CAS No. 14405-48-2
Product Name Bis(1,3-diphenyl-1,3-propanedionato)copper
Molecular Formula C30H24CuO4
Molecular Weight 512.1 g/mol
IUPAC Name copper;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one
Standard InChI InChI=1S/2C15H12O2.Cu/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11,16H;/b2*14-11-;
Standard InChIKey UILYCOXWSHKINW-AGIYBIRKSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Cu]
SMILES C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu]
Canonical SMILES C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu]
PubChem Compound 5369799
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator